4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one
Description
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C10H18N2O2/c1-2-12-6-7-14-10(9(12)13)4-3-5-11-8-10/h11H,2-8H2,1H3 |
InChI Key |
NGLXXWYFVSKUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC2(C1=O)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Epoxide Ring Opening and Cyclization
-
Epoxide synthesis : Prepare a 1,2-epoxide (e.g., via Corey-Chaykovsky reaction) from a cyclic ketone.
-
Ring opening : React the epoxide with an amine (e.g., ethylamine) to form an amino alcohol intermediate.
-
Acylation : Introduce a ketone or ester group (e.g., using acyl chlorides) at the nitrogen position.
-
Cyclization : Treat with a strong base (e.g., t-BuOK) to induce intramolecular cyclization, forming the spirocyclic core.
Example :
Route 2: Michael Addition and Cyclization
-
Michael donor preparation : Synthesize a β-keto ester or nitrile (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate).
-
Condensation : Perform a Knoevenagel condensation with an aromatic aldehyde to form a conjugated enone.
-
Cyclization : Initiate intramolecular cyclization via base catalysis (e.g., Et₃N) to form the spiro ring.
Note : While this route is validated for trifluoromethylated analogs, adaptation for ethyl-substituted variants requires optimization.
Key Reaction Conditions and Catalysts
| Parameter | Optimal Conditions (Analogous Systems) | Reference |
|---|---|---|
| Base | Potassium tert-butoxide, Et₃N | |
| Solvent | THF, DMSO, CH₃CN | |
| Temperature | −78°C to 110°C (depending on step) | |
| Yield | 70–85% (cyclization steps) |
Critical Observations :
-
Stereochemical control : Chiral HPLC may be required for enantiopure separation if racemic mixtures form.
-
Catalyst efficiency : Et₃N outperforms pyridine or piperidine in multi-component reactions.
Challenges and Optimization
Steric and Electronic Factors
Purification and Isolation
-
Flash chromatography : Used for intermediate purification (e.g., SiO₂, DCM/MeOH gradients).
-
HPLC : Required for resolving enantiomers in chiral spiro systems.
Data Tables: Analogous Syntheses
Table 1: Cyclization Yields for Spirocyclic Derivatives
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen or oxygen atoms.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Substitutions
Spirocyclic diaza-oxa compounds exhibit diverse bioactivities depending on substituent patterns and ring functionalization. Below is a comparative analysis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one with related analogs:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Chlorophenyl-propyl substitution in the analog C₂₀H₂₇ClN₂O₃ introduces lipophilicity and halogen-mediated bioactivity, making it suitable for receptor-targeted therapies .
Spirocyclic positional isomers (e.g., 4,8- vs. 4,9-diaza systems) influence ring strain and conformational flexibility, as seen in fluorophenyl-substituted derivatives (C₁₄H₁₇FN₂O₂, 264.29 g/mol) .
Pharmacological Implications :
- Ethyl-substituted analogs (e.g., 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) have been explored for CNS applications due to their balanced lipophilicity and blood-brain barrier permeability .
- Larger substituents (e.g., benzyl or fluorobenzyl) may enhance selectivity for peripheral targets but reduce bioavailability .
Biological Activity
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one, a compound with the CAS number 2089673-60-7, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The molecular formula of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is , with a molecular weight of 198.26 g/mol. The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 2089673-60-7 |
Pharmacological Potential
Research into the pharmacological potential of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has indicated several areas of interest:
- Receptor Interaction : Studies have shown that compounds in the diazaspiro series can act as dual μ-opioid receptor agonists and σ1 receptor antagonists. This dual action suggests potential applications in pain management and neuroprotection .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have indicated that modifications in the spirocyclic structure can enhance activity against various pathogens .
- Cytotoxic Effects : Some derivatives of diazaspiro compounds exhibit cytotoxic effects on cancer cell lines, suggesting that further exploration could lead to new anticancer therapies .
Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry examined a series of 1-oxa-4,9-diazaspiro derivatives for their efficacy as pain relievers. The findings indicated that specific modifications to the diazaspiro structure significantly enhanced receptor binding affinity and analgesic effects . Although this study focused on different derivatives, it provides a framework for understanding how similar compounds, like 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one, might function.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one to improve yield and purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane for spirocyclic formation) to favor intramolecular reactions .
- Step 2 : Use catalysts like palladium or copper complexes to accelerate key steps (e.g., cross-coupling or cycloaddition) .
- Step 3 : Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate stereoisomers .
- Validation : Monitor reaction progress using TLC and characterize intermediates via NMR to confirm structural integrity .
Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign proton and carbon environments, focusing on spirocyclic core signals (e.g., δ 3.5–4.5 ppm for oxa- and diaza-moieties) .
- X-ray Crystallography : Resolve the 3D structure to confirm spirocyclic geometry and ethyl substituent orientation .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm) and ether (C-O-C) vibrations (~1100 cm) .
Q. What in vitro assays are recommended for initial evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric substrates (e.g., ATPase activity for kinase targets) .
- Receptor Binding Studies : Radiolabel the compound and measure affinity via competitive binding assays (e.g., IC determination) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to assess preliminary safety profiles .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets?
- Methodological Answer :
- Software Tools : Employ Schrödinger Suite or AutoDock Vina to model binding poses. Parameterize the spirocyclic core using DFT-optimized geometries .
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs or ion channels) based on the compound’s lipophilic spirocyclic structure .
- Validation : Cross-validate docking results with experimental IC data to refine scoring functions .
Q. How can researchers resolve discrepancies in pharmacological data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay pH, temperature) using statistical tools like R or Python .
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural Reassessment : Verify compound purity via HPLC and re-examine stereochemistry if racemization is suspected .
Q. What strategies control regioselectivity in reactions involving the spirocyclic core?
- Methodological Answer :
- Steric Effects : Introduce bulky protecting groups (e.g., tert-butyl) to direct reactions to less hindered positions .
- Catalytic Systems : Use chiral catalysts (e.g., BINOL-derived phosphates) to enforce enantioselective functionalization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific regiochemical outcomes .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent-Free Conditions : Perform cyclization steps under microwave irradiation to reduce solvent waste .
- Biocatalysis : Explore lipases or transaminases for enantioselective synthesis of intermediates .
- Atom Economy : Design routes with fewer steps (e.g., tandem cyclization-alkylation) to minimize byproducts .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
